![molecular formula C17H24N2O2 B8568258 3-methyl-6-[2-(3-methylpiperazin-1-yl)ethyl]-3,4-dihydroisochromen-1-one](/img/structure/B8568258.png)
3-methyl-6-[2-(3-methylpiperazin-1-yl)ethyl]-3,4-dihydroisochromen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-6-[2-(3-methylpiperazin-1-yl)ethyl]-3,4-dihydroisochromen-1-one is a synthetic organic compound that belongs to the class of isochromenes Isochromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-[2-(3-methylpiperazin-1-yl)ethyl]-3,4-dihydroisochromen-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isochromene Core: The isochromene core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine group is introduced via nucleophilic substitution. This step involves reacting the isochromene core with a suitable piperazine derivative, such as 3-methylpiperazine, under basic conditions.
Final Functionalization: The final step involves the introduction of the methyl group at the 3-position of the isochromene ring. This can be achieved through methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-6-[2-(3-methylpiperazin-1-yl)ethyl]-3,4-dihydroisochromen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-methyl-6-[2-(3-methylpiperazin-1-yl)ethyl]-3,4-dihydroisochromen-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-methyl-6-[2-(3-methylpiperazin-1-yl)ethyl]-3,4-dihydroisochromen-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Isochromenes: Other isochromene derivatives with different substituents.
Piperazine Derivatives: Compounds containing the piperazine moiety with various functional groups.
Uniqueness
3-methyl-6-[2-(3-methylpiperazin-1-yl)ethyl]-3,4-dihydroisochromen-1-one is unique due to its specific combination of the isochromene core and the piperazine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C17H24N2O2 |
|---|---|
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
3-methyl-6-[2-(3-methylpiperazin-1-yl)ethyl]-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C17H24N2O2/c1-12-11-19(8-6-18-12)7-5-14-3-4-16-15(10-14)9-13(2)21-17(16)20/h3-4,10,12-13,18H,5-9,11H2,1-2H3 |
Clave InChI |
PWMLKYUEHVVARM-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=C(C=CC(=C2)CCN3CCNC(C3)C)C(=O)O1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(6aS,9R)-N-[(1S,2S,4R,7R)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B8568182.png)
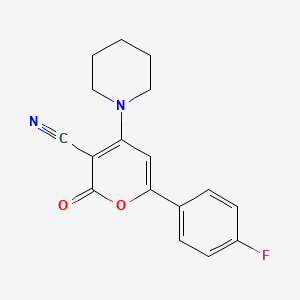
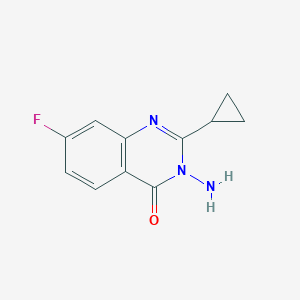
![4-[2-Chloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B8568206.png)
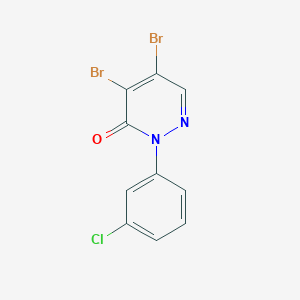

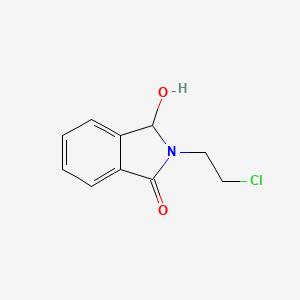
![1-[5-(2-Azidopropyl)thiophen-2-yl]ethan-1-one](/img/structure/B8568243.png)
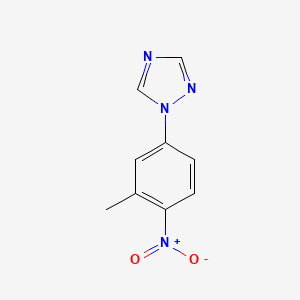
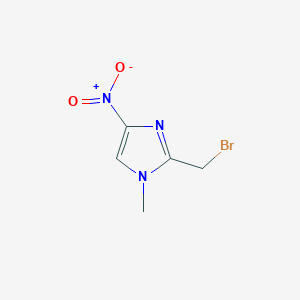
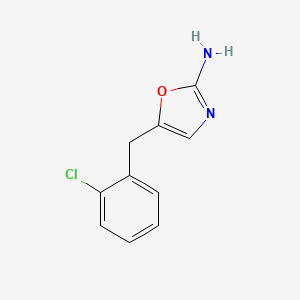
![4-(Bromomethyl)-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B8568274.png)
![3-(2-Acetylaminoethyl)benzo[b]thiophene](/img/structure/B8568289.png)

